molecular formula C10H9ClN4O2 B8680576 4-[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]phenol CAS No. 648898-34-4

4-[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]phenol

Cat. No.: B8680576
CAS No.: 648898-34-4
M. Wt: 252.66 g/mol
InChI Key: FKENTYLJLANAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]phenol is a useful research compound. Its molecular formula is C10H9ClN4O2 and its molecular weight is 252.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

648898-34-4

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]phenol

InChI

InChI=1S/C10H9ClN4O2/c1-17-10-14-8(11)13-9(15-10)12-6-2-4-7(16)5-3-6/h2-5,16H,1H3,(H,12,13,14,15)

InChI Key

FKENTYLJLANAOS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-6-methoxy-1,3,5-triazine (9.00 g, 50.0 mmol) in 100 mL of acetone was cooled to 0° C. and, under stirring, solid 4-amino phenol (5.46 g, 50.0 mmol) was added in small portion, over ca 2 min. The white suspension was then let to warm to room temperature and stirred for further 1 h, while being neutralized with a 2 M aqueous solution of Na2CO3 during the reaction. The mixture was then poured into 500 mL of ice/water and the resulting white precipitate was filtered and dried, to give 9.6 g (38.0 mmol, yield 76%) of 4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]phenol that can be used without further purifications. An analytical sample can be obtained by flash chromatography (CC, SiO2, petroleum ether/Et2O 1:1, Rf=: 0.14). The NMR analysis (DMSO d6) reveals the presence, in solution, of 2 rotational isomers (molar ratio 7:3). M.p was 172° C. IR ν(NH) 3476 cm−1. ν(OH) 3269 cm−1. Major isomer: 1H NMR (DMSO d6) δ=3.94 (s, 3H, OCH3); 6.79 (d, J=8.8 Hz, 2H, CH Ar), 7.48 (d, J=8.8 Hz, 2H, CH Ar), 9.40 (s, 1H, OH), 10.46 (s, 1H, NH). 13C NMR (DMSO d6) δ 55.52 (1C, OCH3); 115.46 (2C, CH Ar), 123.91 (2C, CH Ar), 129.49 (1C, C Ar), 154.44 (1C, C Ar), 164.81 (1C, C Ar), 169.57 (1C, C Ar), 171.23 (1C, C Ar). Minor isomer: 1H NMR (DMSO d6) δ 3.96 (s, 3H, OCH3); 6.79 (d, J=8.9 Hz, 2H, CH Ar), 7.39 (d, J=8.9 Hz, 2H, CH Ar), 9.42 (bs, 1H, OH), 10.10.32 (s, 1H, NH). 13C NMR (DMSO d6) δ=55.10 (1C, OCH3); 115.46 (2C, CH Ar), 123.03 (2C, CH Ar), 129.26 (1C, C Ar), 154.76 (1C, C Ar), 165.20 (1C, C Ar), 170.48 (1C, C Ar), 170.64 (1C, C Ar).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

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